6-Chloropyridine-3,4-dicarbonitrile
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Overview
Description
6-Chloropyridine-3,4-dicarbonitrile is a chemical compound with the molecular formula C7H2ClN3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-3,4-dicarbonitrile typically involves the reaction of 3,4-dicyanopyridine with chlorinating agents. One common method includes the use of tetrachlorosilane and zinc chloride as a binary reagent under solvent-free conditions at room temperature . This green one-pot method is efficient and yields high purity products.
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow setups to ensure consistent quality and yield. The use of advanced chlorinating agents and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as anilines, leading to the formation of 2-(arylamino)pyridine-3,4-dicarbonitriles.
Regioselective Difunctionalization: This compound can be difunctionalized via 3,4-pyridyne intermediates, allowing for the addition of various functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like anilines and N,N-diisopropylethylamine (DIPEA) in propan-2-ol at 120°C.
Difunctionalization: Reagents such as aryl- and alkylmagnesium halides, and magnesium thiolates at temperatures ranging from -78°C to 75°C.
Major Products:
2-(Arylamino)pyridine-3,4-dicarbonitriles: Formed through nucleophilic substitution reactions.
Polyfunctional Pyridines: Resulting from regioselective difunctionalization.
Scientific Research Applications
6-Chloropyridine-3,4-dicarbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyridine-3,4-dicarbonitrile involves its ability to undergo nucleophilic substitution and difunctionalization reactions. These reactions enable the compound to form various derivatives that can interact with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
2-Amino-6-chloropyridine-3,5-dicarbonitrile: Another chlorinated pyridine derivative with similar synthetic routes and applications.
2-Chloropyridine-3,4-dicarbonitrile: Shares similar reactivity and is used in the synthesis of 2-(arylamino)pyridine derivatives.
Uniqueness: 6-Chloropyridine-3,4-dicarbonitrile is unique due to its specific substitution pattern, which allows for regioselective functionalization and the formation of highly decorated pyridine derivatives. This makes it a valuable compound in the synthesis of complex molecules with potential biological activity .
Properties
Molecular Formula |
C7H2ClN3 |
---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
6-chloropyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C7H2ClN3/c8-7-1-5(2-9)6(3-10)4-11-7/h1,4H |
InChI Key |
DVVOPHONRLFLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)C#N |
Origin of Product |
United States |
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